N-(cyclopropylmethyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-3-fluorobenzamide is an organic compound that features a benzamide core substituted with a cyclopropylmethyl group and a fluorine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-fluorobenzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a cyclopropanation reaction, often using reagents like cyclopropylmagnesium bromide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(cyclopropylmethyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The cyclopropylmethyl group enhances the compound’s binding affinity to certain receptors, while the fluorine atom influences its electronic properties, affecting its reactivity and stability . The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural configuration .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropylmethyl-2-fluorobenzamide: Similar structure but with the fluorine atom at the ortho position.
N-cyclopropylmethyl-4-fluorobenzamide: Fluorine atom at the para position.
N-cyclopropylmethyl-3-chlorobenzamide: Chlorine atom instead of fluorine.
Uniqueness
N-(cyclopropylmethyl)-3-fluorobenzamide is unique due to the specific positioning of the fluorine atom at the meta position, which influences its electronic properties and reactivity differently compared to its ortho and para counterparts . This positioning can lead to distinct biological activities and chemical behaviors, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-3-1-2-9(6-10)11(14)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFNYAWZSTXKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.